molecular formula C15H22N6O3 B11439936 2-[1,3-dimethyl-2,6-dioxo-8-(piperidin-1-ylmethyl)-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide

2-[1,3-dimethyl-2,6-dioxo-8-(piperidin-1-ylmethyl)-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide

Cat. No.: B11439936
M. Wt: 334.37 g/mol
InChI Key: IDDIPTARYXBIOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1,3-dimethyl-2,6-dioxo-8-(piperidin-1-ylmethyl)-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide is a complex organic compound with a purine base structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,3-dimethyl-2,6-dioxo-8-(piperidin-1-ylmethyl)-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide typically involves multiple stepsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[1,3-dimethyl-2,6-dioxo-8-(piperidin-1-ylmethyl)-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

2-[1,3-dimethyl-2,6-dioxo-8-(piperidin-1-ylmethyl)-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1,3-dimethyl-2,6-dioxo-8-(piperidin-1-ylmethyl)-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
  • 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide

Uniqueness

2-[1,3-dimethyl-2,6-dioxo-8-(piperidin-1-ylmethyl)-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide is unique due to its specific structural features, such as the piperidin-1-ylmethyl group and the acetamide moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C15H22N6O3

Molecular Weight

334.37 g/mol

IUPAC Name

2-[1,3-dimethyl-2,6-dioxo-8-(piperidin-1-ylmethyl)purin-7-yl]acetamide

InChI

InChI=1S/C15H22N6O3/c1-18-13-12(14(23)19(2)15(18)24)21(8-10(16)22)11(17-13)9-20-6-4-3-5-7-20/h3-9H2,1-2H3,(H2,16,22)

InChI Key

IDDIPTARYXBIOE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCCCC3)CC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.